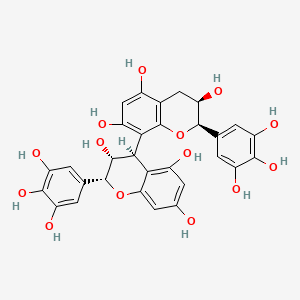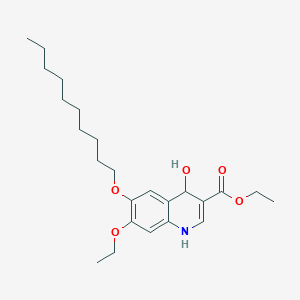
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is a complex organic compound that features an indole ring structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate typically involves multi-step organic reactions. One possible route could involve the formation of the indole ring followed by the introduction of the amino acid side chain. Key steps might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Acid Side Chain: The amino acid side chain can be introduced through peptide coupling reactions using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, potentially as a ligand for receptors.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Numéro CAS |
66642-42-0 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3.C8H7N/c1-5-9(3,6(2)11)7(10)8(12)13-4;1-2-4-8-7(3-1)5-6-9-8/h7H,5,10H2,1-4H3;1-6,9H/t7-,9+;/m1./s1 |
Clé InChI |
UFRSIGFPARXJQZ-JXLXBRSFSA-N |
SMILES isomérique |
CC[C@](C)([C@@H](C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
SMILES canonique |
CCC(C)(C(C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)

![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)








